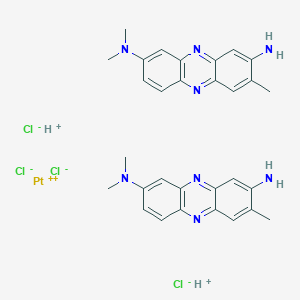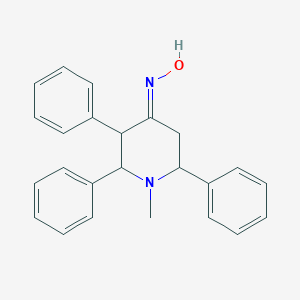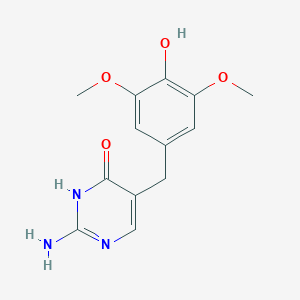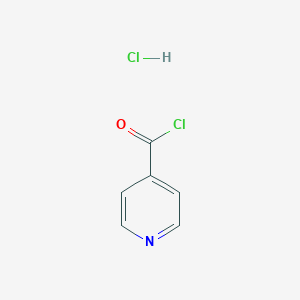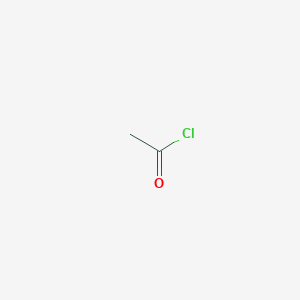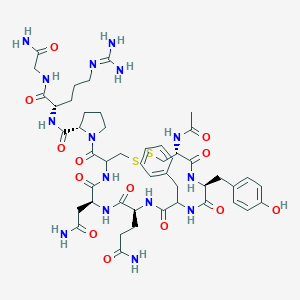
Vasopressin, N-acetyl-arg(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasopressin, N-acetyl-arg(8)- (also known as AVP or arginine vasopressin) is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized and secreted by the hypothalamus and released into the bloodstream by the posterior pituitary gland. Vasopressin binds to specific receptors in the kidneys, blood vessels, and brain to exert its effects.
Aplicaciones Científicas De Investigación
Vasopressin, N-acetyl-arg(8)- has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in a variety of physiological processes, including social behavior, stress response, and memory formation. Vasopressin has been used in scientific research to investigate these processes and to develop new treatments for related disorders.
Mecanismo De Acción
Vasopressin exerts its effects by binding to specific receptors in the kidneys, blood vessels, and brain. The two main types of vasopressin receptors are V1a and V2. V1a receptors are located in the smooth muscle of blood vessels and play a role in vasoconstriction and blood pressure regulation. V2 receptors are located in the kidneys and regulate water reabsorption. Vasopressin also binds to receptors in the brain, where it affects social behavior and stress response.
Efectos Bioquímicos Y Fisiológicos
Vasopressin, N-acetyl-arg(8)- has several biochemical and physiological effects. It regulates water balance by promoting water reabsorption in the kidneys, and it also plays a role in vasoconstriction and blood pressure regulation. In the brain, vasopressin affects social behavior, stress response, and memory formation. Vasopressin has also been implicated in several pathological conditions, including diabetes insipidus, hypertension, and social anxiety disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vasopressin, N-acetyl-arg(8)- has several advantages for lab experiments. It is a well-characterized peptide hormone that is readily available for research purposes. It has also been extensively studied in animal models, making it a useful tool for investigating physiological processes. However, vasopressin can be difficult to work with due to its short half-life and rapid degradation in the bloodstream. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
For research on vasopressin include investigating its potential as a therapeutic target for social anxiety disorder and developing new treatments for hypertension and other related conditions.
Métodos De Síntesis
Vasopressin, N-acetyl-arg(8)- is synthesized by the hypothalamus in the brain. The precursor molecule, pro-vasopressin, is processed and modified to produce the active hormone. The synthesis of vasopressin involves several enzymatic reactions, including cleavage of the pro-vasopressin molecule and addition of the acetyl-arginine residue at the eighth position. The final product is then stored in the posterior pituitary gland until it is released into the bloodstream.
Propiedades
Número CAS |
120302-31-0 |
|---|---|
Nombre del producto |
Vasopressin, N-acetyl-arg(8)- |
Fórmula molecular |
C48H67N15O13S2 |
Peso molecular |
1126.3 g/mol |
Nombre IUPAC |
(2S)-1-[(7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H67N15O13S2/c1-25(64)56-34-23-77-78-24-35(47(76)63-18-6-10-36(63)46(75)58-29(9-5-17-54-48(52)53)40(69)55-22-39(51)68)62-44(73)33(21-38(50)67)61-41(70)30(15-16-37(49)66)57-42(71)31(19-26-7-3-2-4-8-26)59-43(72)32(60-45(34)74)20-27-11-13-28(65)14-12-27/h2-4,7-8,11-14,29-36,65H,5-6,9-10,15-24H2,1H3,(H2,49,66)(H2,50,67)(H2,51,68)(H,55,69)(H,56,64)(H,57,71)(H,58,75)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H4,52,53,54)/t29-,30-,31?,32-,33-,34-,35?,36-/m0/s1 |
Clave InChI |
HFEVAZKLQJGCLX-AVFUFFRRSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Secuencia |
CYFQNCPRG |
Sinónimos |
N(alpha)-acetyl-argipressin N-acetyl-8-Arg-vasopressin vasopressin, N-acetyl-Arg(8)- vasopressin, N-acetyl-arginine(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



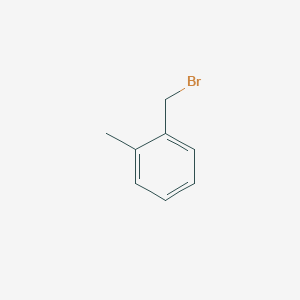
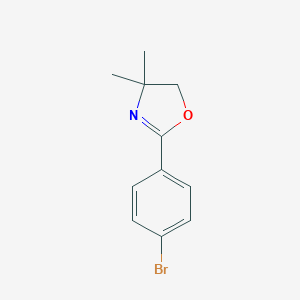
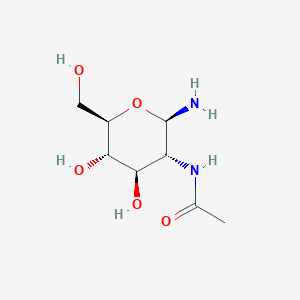
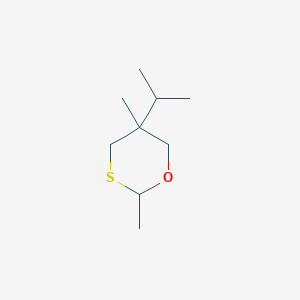
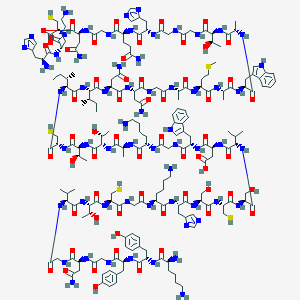
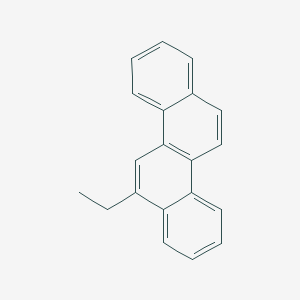
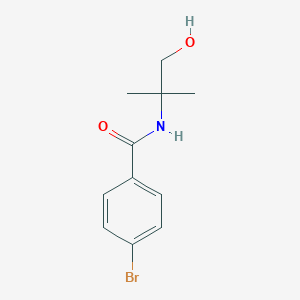
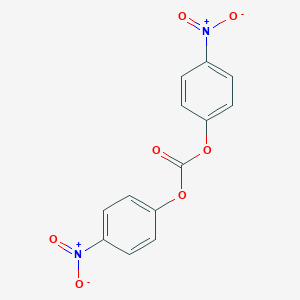
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
